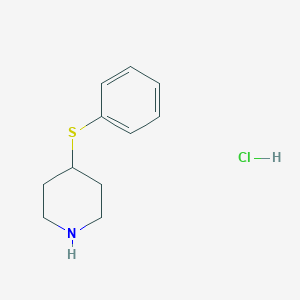

4-(Phenylsulfanyl)piperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-phenylsulfanylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKSGAGHYJVJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906637 | |

| Record name | 4-(Phenylsulfanyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101798-66-7 | |

| Record name | 4-(Phenylsulfanyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action for 4-(Phenylsulfanyl)piperidine hydrochloride and Related 4-Substituted Piperidines

Abstract

The 4-substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of centrally active therapeutic agents. 4-(Phenylsulfanyl)piperidine hydrochloride represents a compound of significant interest within this structural class. While it is recognized as a versatile intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological and pain pathways, its specific mechanism of action is not extensively documented in public literature.[1] This guide, therefore, serves a dual purpose: to collate the known context of the 4-phenylpiperidine chemical space and to provide a comprehensive, field-proven framework for researchers to systematically elucidate the mechanism of action of novel derivatives like this compound. We will explore the probable target landscape—dopamine receptors, monoamine transporters, and sigma receptors—and detail the critical experimental workflows required to define a compound's pharmacological profile, from initial binding affinity to downstream functional consequences.

Introduction: The 4-Substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties and its presence in numerous natural products and synthetic drugs. When substituted at the 4-position, particularly with an aromatic group, the resulting 4-phenylpiperidine core structure becomes a versatile pharmacophore that can interact with a range of CNS targets.[2][3][4] This has led to the development of drugs with diverse therapeutic applications, including opioid analgesics, dopamine receptor modulators, and selective serotonin reuptake inhibitors.[3]

The specific compound, this compound, features a phenyl ring linked to the 4-position of the piperidine via a sulfur bridge. This thioether linkage introduces distinct electronic and conformational properties compared to a simple phenyl or phenoxy group, suggesting a unique interaction profile with its biological target(s). Given the pharmacological promiscuity of the 4-phenylpiperidine family, a systematic investigation is paramount.[1][5][6]

The Hypothetical Target Landscape

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary candidate targets for a novel 4-substituted piperidine can be categorized into three main families.

-

Dopamine Receptors (D₂-like Family): The 4-phenylpiperidine motif is a classic feature of ligands targeting D₂-like (D₂, D₃, D₄) dopamine receptors.[6][7] These G protein-coupled receptors (GPCRs) are critical in regulating motor control, motivation, and cognition. Ligands can act as agonists, antagonists, or partial agonists, each with distinct therapeutic implications.

-

Dopamine Transporter (DAT): As a key regulator of dopaminergic signaling, DAT is a major target for psychostimulants and other CNS-active drugs.[1] The piperidine scaffold is integral to many potent and selective DAT inhibitors.

-

Sigma Receptors (σ₁ and σ₂): These enigmatic receptors are implicated in a wide array of cellular functions and are targets for various psychotropic drugs.[5] Numerous 4-phenylpiperidine derivatives have been shown to bind with high affinity to sigma receptors, suggesting this as a plausible target.[5][8]

The following sections will outline a logical, multi-tiered experimental approach to systematically investigate each of these potential mechanisms of action.

Tier 1: Primary Target Identification via Radioligand Binding Assays

The foundational step in characterizing a novel compound is to determine its binding affinity (Kᵢ) for the hypothesized targets. This is most commonly achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radioligand from its receptor.

General Workflow for Radioligand Binding

The workflow is a self-validating system. By including both total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand), the specific binding can be accurately calculated. The quality of the assay is determined by the window between total and non-specific binding.

Caption: General workflow for competitive radioligand binding assays.

Experimental Protocols: Radioligand Binding

Protocol 3.2.1: Dopamine D₂ Receptor Binding Assay [9][10]

-

Membrane Preparation: Use commercially available membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor, or prepare from rat striatal tissue.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (at a final concentration near its Kd, e.g., 0.2-0.5 nM).

-

Non-specific Determinant: 10 µM Haloperidol.

-

Procedure:

-

In a 96-well plate, combine assay buffer, radioligand, and either vehicle, non-specific determinant, or a concentration range of this compound (e.g., 0.1 nM to 10 µM).

-

Add 20-40 µg of membrane protein to initiate the reaction.

-

Incubate for 90-120 minutes at room temperature.

-

Terminate by rapid vacuum filtration onto GF/B filters pre-soaked in 0.5% polyethyleneimine.

-

Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

-

Measure filter-bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the IC₅₀ from the resulting competition curve and convert to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 3.2.2: Sigma-1 (σ₁) Receptor Binding Assay [11][12]

-

Membrane Preparation: Use membranes from cell lines with high σ₁ expression (e.g., Jurkat) or guinea pig brain homogenates.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-(+)-Pentazocine (at a final concentration near its Kd, e.g., 2-5 nM).

-

Non-specific Determinant: 10 µM Haloperidol.

-

Procedure: Follow the general procedure outlined in 3.2.1, with an incubation time of 120 minutes at 37°C.

-

Data Analysis: As described in 3.2.1.

Protocol 3.2.3: Dopamine Transporter (DAT) Binding Assay [13]

-

Membrane Preparation: Use membranes from HEK293 cells stably expressing human DAT or from rat striatal tissue.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: [³H]-WIN 35,428 (at a final concentration near its Kd, e.g., 1-3 nM).

-

Non-specific Determinant: 10 µM GBR 12909 or 30 µM Cocaine.

-

Procedure: Follow the general procedure outlined in 3.2.1, with an incubation of 2-3 hours at 4°C to reach equilibrium.

-

Data Analysis: As described in 3.2.1.

Interpreting Tier 1 Data

The Kᵢ values obtained will provide a quantitative measure of the compound's affinity for each target. A potent affinity (typically Kᵢ < 100 nM) for one or more targets justifies progression to functional characterization.

| Hypothetical Data for 4-(Phenylsulfanyl)piperidine HCl | |

| Target | Binding Affinity (Kᵢ, nM) |

| Dopamine D₂ Receptor | 25 |

| Dopamine D₃ Receptor | 80 |

| Sigma-1 Receptor | 450 |

| Sigma-2 Receptor | >1,000 |

| Dopamine Transporter (DAT) | 15 |

| Serotonin Transporter (SERT) | 950 |

| Norepinephrine Transporter (NET) | 1,200 |

This hypothetical data suggests that the compound has high affinity for the Dopamine D₂ Receptor and the Dopamine Transporter, warranting further functional investigation at these targets.

Tier 2: Functional Characterization

High affinity does not describe the functional consequence of binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inhibitor (blocks transporter function). Tier 2 assays are designed to answer these questions.

Functional Assays for Dopamine Receptors (GPCRs)

If the compound shows high affinity for D₂-like receptors, its functional activity must be determined. D₂ receptors are Gᵢ-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). They also recruit β-arrestin, which mediates receptor desensitization and G protein-independent signaling.

Caption: Dual signaling pathways of the D₂ dopamine receptor.

Protocol 4.1.1: cAMP Assay for Gᵢ-Coupled Receptors [14][15][16][17][18]

-

Cell Line: Use a cell line (e.g., CHO, HEK293) stably expressing the D₂ receptor.

-

Principle: In a Gᵢ-coupled system, an agonist will decrease cAMP levels. To measure this decrease, intracellular cAMP is first stimulated with forskolin. The ability of the test compound to reduce this forskolin-stimulated cAMP level is then quantified.

-

Procedure:

-

Plate cells in a 96- or 384-well plate and allow them to adhere.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist Mode: Add varying concentrations of the test compound in the presence of a fixed concentration of forskolin (e.g., 5 µM).

-

Antagonist Mode: Add varying concentrations of the test compound followed by a fixed concentration of a known agonist (e.g., quinpirole at its EC₈₀).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, Luminescence, or ELISA-based).

-

-

Data Analysis: In agonist mode, a dose-dependent decrease in cAMP indicates agonism (calculate EC₅₀). In antagonist mode, a dose-dependent reversal of the agonist effect indicates antagonism (calculate IC₅₀ and convert to Kb).

Protocol 4.1.2: β-Arrestin Recruitment Assay [19][20][21][22][23]

-

Cell Line: Use a commercially available cell line where the D₂ receptor and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase in the PathHunter assay).

-

Principle: Agonist-induced receptor activation causes β-arrestin to be recruited to the receptor, bringing the enzyme fragments together and generating a measurable signal (e.g., luminescence).

-

Procedure:

-

Plate the engineered cells in an assay plate.

-

Agonist Mode: Add varying concentrations of the test compound.

-

Antagonist Mode: Add varying concentrations of the test compound, followed by a fixed concentration of a known agonist (e.g., quinpirole at its EC₈₀).

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol and measure the signal.

-

-

Data Analysis: A dose-dependent increase in signal indicates agonist activity (calculate EC₅₀). A dose-dependent inhibition of the agonist-induced signal indicates antagonism (calculate IC₅₀).

Functional Assay for Dopamine Transporter (DAT)

If the compound shows high affinity for DAT, its functional effect must be determined. The primary function of DAT is the reuptake of dopamine from the synaptic cleft. An inhibitor will block this process.

Protocol 4.2.1: [³H]-Dopamine Uptake Inhibition Assay [13][24][25][26][27]

-

Cell Line: Use a cell line stably expressing human DAT (e.g., HEK293-hDAT).

-

Principle: This assay directly measures the function of the transporter. Cells are incubated with radiolabeled dopamine ([³H]-DA). The amount of radioactivity that accumulates inside the cells is a measure of transporter activity. An inhibitor will reduce this accumulation.

-

Procedure:

-

Seed HEK293-hDAT cells in a 96-well plate and allow them to attach overnight.

-

Wash cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor (e.g., GBR 12909) for 10-20 minutes at 37°C.

-

Initiate uptake by adding [³H]-Dopamine (at a final concentration near its Km, e.g., 10-20 nM).

-

Incubate for 5-10 minutes at 37°C (within the linear range of uptake).

-

Terminate uptake by rapidly washing the cells 3x with ice-cold buffer.

-

Lyse the cells and quantify the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: A dose-dependent decrease in [³H]-Dopamine accumulation indicates inhibitory activity. Calculate the IC₅₀ value from the resulting dose-response curve.

| Hypothetical Functional Data for 4-(Phenylsulfanyl)piperidine HCl | ||

| Assay | Result | Potency |

| D₂ cAMP (Agonist Mode) | No activity | - |

| D₂ cAMP (Antagonist Mode) | Full Antagonist | Kb = 35 nM |

| D₂ β-Arrestin (Agonist Mode) | No activity | - |

| D₂ β-Arrestin (Antagonist Mode) | Full Antagonist | IC₅₀ = 50 nM |

| [³H]-Dopamine Uptake | Inhibition | IC₅₀ = 22 nM |

This hypothetical data suggests the compound is a D₂ receptor antagonist and a potent DAT inhibitor.

Conclusion and Mechanistic Synthesis

This guide provides a systematic, evidence-based framework for elucidating the mechanism of action of novel 4-substituted piperidine derivatives like this compound. By progressing logically from broad target screening via radioligand binding to specific functional characterization, researchers can build a comprehensive pharmacological profile.

Based on our hypothetical results, this compound would be classified as a dopamine D₂ receptor antagonist and a dopamine transporter inhibitor . This dual-action profile is of significant interest for various neuropsychiatric disorders, as it suggests the potential to modulate dopaminergic tone in a unique manner, distinct from pure D₂ antagonists or pure DAT inhibitors. This structured approach, grounded in validated protocols, ensures scientific rigor and provides the critical data needed to advance promising compounds in the drug development pipeline.

References

-

Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. Available at: [Link][5]

-

Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. Available at: [Link]

-

Boutin, A., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

-

Izenwasser, S., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry. Available at: [Link]

- BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Beta-Arrestin Recruitment Assays in CB2R/5-HT1AR Signaling. BenchChem.

-

Pontillo, J., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry. Available at: [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols: Dopamine Transporter (DAT)

- BenchChem. (2025). Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands. BenchChem.

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

-

Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

-

Wikipedia. (2025). 4-Phenylpiperidine. Wikipedia. Available at: [Link]

-

PsychonautWiki. (2020). Substituted piperidines. PsychonautWiki. Available at: [Link]

-

Aburjai, T., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

- National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. NIDA.

- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.

-

Stoddart, L. A., et al. (2015). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of Biomolecular Screening. Available at: [Link]

-

Sittampalam, G. S., et al. (Eds.). (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]

-

van der Gracht, A. M. F., et al. (2020). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. STAR Protocols. Available at: [Link]

Sources

- 1. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 4. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders | Technology Transfer [techtransfer.nih.gov]

- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. cAMP-Glo™ Assay [promega.jp]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 22. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 23. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Investigative Strategy for 4-(Phenylsulfanyl)piperidine Hydrochloride

Abstract: 4-(Phenylsulfanyl)piperidine hydrochloride is a piperidine derivative available for research and chemical synthesis.[1][2][3][4] While its direct biological activity is not extensively documented in publicly accessible literature, its structural motifs—the piperidine scaffold and the phenylsulfanyl group—suggest a high potential for biological relevance. The piperidine ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[5][6][7] This guide outlines a comprehensive, multi-phase investigative strategy for the systematic characterization of the biological activity of this compound. It provides a logical workflow, from initial in silico predictions and physicochemical characterization to detailed in vitro screening and subsequent functional assays. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and other novel chemical entities.

Introduction: Unveiling Therapeutic Potential

The piperidine heterocycle is a privileged scaffold in drug discovery, integral to a wide array of pharmaceuticals with diverse therapeutic applications, including analgesic, antipsychotic, and anti-inflammatory agents.[1][8][9] The compound this compound incorporates this key structural feature. While it is recognized as a versatile building block in organic synthesis for creating more complex molecules, its intrinsic biological activity remains largely unexplored.[1] Chemical vendor information suggests its utility as an intermediate in the synthesis of analgesics, anti-inflammatory drugs, and agents for neurological disorders.[1][10][11]

This document puts forth a systematic approach to de-orphanize this compound, aiming to identify its primary biological targets and characterize its functional effects. The proposed workflow is designed to be a self-validating system, ensuring that each experimental phase builds upon robust data from the preceding one.

Phase I: Foundational Characterization and In Silico Screening

The initial phase focuses on establishing a foundational understanding of the compound's properties and predicting its likely biological interactions through computational methods.

Physicochemical Profiling

A prerequisite for any biological testing is the determination of the compound's fundamental physicochemical properties. This data is critical for ensuring proper handling, formulation, and interpretation of subsequent assay results.

Table 1: Essential Physicochemical Parameters

| Parameter | Experimental Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO). | Determines appropriate solvent systems for stock solutions and assay buffers; crucial for avoiding compound precipitation in assays. |

| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy. | Confirms the identity and purity of the test compound, ensuring that observed activity is not due to contaminants.[12] |

| Stability | Assessment in various buffers and media over time at different temperatures (e.g., room temperature, 37°C). | Evaluates the compound's degradation profile, which is essential for the design of incubation times in biological assays. |

| LogP/LogD | Shake-flask method or computational prediction. | Measures lipophilicity, which influences cell permeability, bioavailability, and potential for non-specific binding. |

In Silico Target Prediction

Computational tools can provide valuable, cost-effective insights into potential biological targets, guiding the design of subsequent wet-lab experiments.

Step-by-Step Protocol: In Silico Target Prediction

-

Structure Preparation: Obtain the 3D structure of this compound. Perform energy minimization using a suitable force field.

-

Pharmacophore Modeling: Identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the molecule.

-

Target Database Screening: Utilize platforms like SwissTargetPrediction, PharmMapper, or similar databases to screen the compound's pharmacophore against a library of known protein structures.

-

Molecular Docking: For high-ranking potential targets identified in the screening, perform molecular docking studies to predict the binding mode and estimate the binding affinity. This helps to visualize potential interactions within the protein's binding pocket.

-

ADMET Prediction: Employ computational models (e.g., SwissADME, pkCSM) to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[13] This early assessment can flag potential liabilities.

The diagram below illustrates the workflow for this initial characterization and prediction phase.

Caption: Phase I workflow for initial compound characterization.

Phase II: In Vitro Broad-Spectrum Screening

Based on the hypotheses generated in Phase I, the next step is to perform broad-spectrum in vitro assays to identify primary biological targets experimentally. The piperidine scaffold is prevalent in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.[14] Therefore, a logical starting point is a comprehensive screen against panels of these targets.

Receptor Binding Assays

Radioligand binding assays are a robust method to determine if a compound binds to a specific receptor.

Step-by-Step Protocol: Radioligand Displacement Assay

-

Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing the target receptor (e.g., HEK-293 cells expressing the human histamine H3 receptor).[14]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor (e.g., [³H]-Nα-methylhistamine), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Calculate the inhibition constant (Ki) from the IC50 value (the concentration at which 50% of the radioligand is displaced). A lower Ki value indicates higher binding affinity.[14]

Enzyme Inhibition Assays

The phenylsulfanyl moiety suggests potential interactions with enzymes, including those involved in metabolic pathways or signaling cascades. A broad panel of enzyme inhibition assays (e.g., kinases, proteases, cholinesterases) should be considered.

The workflow for in vitro screening is depicted below.

Caption: Workflow for in vitro screening and hit identification.

Phase III: Functional Characterization and Cellular Assays

Once primary binding targets ("hits") are identified and confirmed, the next crucial step is to determine the functional consequence of this binding. Does the compound act as an agonist, antagonist, or allosteric modulator?

Functional Assays

The choice of functional assay is dictated by the identified target.

-

For GPCRs: Assays can measure downstream signaling events such as intracellular calcium mobilization, cyclic AMP (cAMP) accumulation, or inositol phosphate (IP) production.[15]

-

For Ion Channels: Electrophysiology techniques (e.g., patch-clamp) can directly measure the effect of the compound on ion flow through the channel.

-

For Enzymes: Functional assays will measure the direct output of the enzyme, such as the formation of a product or the depletion of a substrate.

Table 2: Example Functional Assays for a Hypothetical GPCR Hit

| Assay Type | Principle | Endpoint Measured | Inferred Activity |

| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration using a fluorescent dye (e.g., Fluo-4) following Gq-coupled receptor activation.[15] | Increase in fluorescence. | Agonist |

| Inhibition of agonist-induced fluorescence increase. | Antagonist | ||

| cAMP Assay | Measures changes in intracellular cyclic AMP levels, typically via competitive immunoassay (e.g., HTRF, ELISA), following Gs- or Gi-coupled receptor activation. | Increase (Gs) or decrease (Gi) in cAMP levels. | Agonist |

| Blockade of agonist-induced cAMP changes. | Antagonist |

Cellular Cytotoxicity Assays

It is essential to assess the compound's general cytotoxicity to ensure that observed functional effects are not simply due to cell death.

Step-by-Step Protocol: MTT Assay for Cytotoxicity

-

Cell Plating: Seed a suitable cell line (e.g., HEK-293, HepG2) in a 96-well plate and allow cells to adhere overnight.[13][16]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution, which is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This technical guide presents a robust, logical, and phased approach for the comprehensive biological characterization of this compound. By progressing from in silico prediction to in vitro binding and finally to functional cellular assays, researchers can systematically uncover the compound's mechanism of action and therapeutic potential. Positive results from this workflow would warrant progression to more complex studies, including in vivo animal models to evaluate efficacy, pharmacokinetics, and safety, paving the way for potential drug development programs.

References

-

4-(4-Fluorophenylsulfanyl)Piperidine Hydrochloride. Chem-Impex.

-

Navigating the Efficacy of Piperidine Analogs in Cellular Assays: A Comparative Guide. Benchchem.

-

A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Benchchem.

-

4-Phenylsulfanylpiperidine hydrochloride. Chem-Impex.

-

4-(4-Chlorophenylsulfanyl)piperidine hydrochloride. Chem-Impex.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.

-

Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor. PubMed.

-

4-Phenylpiperidine hydrochloride. Benchchem.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

-

Inhibitory Activity of LDT10 and LDT119, New Saturated Cardanols, Against Trypanosoma cruzi. MDPI.

-

Pharmacological properties of natural piperidine derivatives. ResearchGate.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC).

-

Analgesic activity of alkyl piperidine derivatives. African Journal of Pharmacy and Pharmacology.

-

4-(phenylsulfonyl)piperidine. BroadPharm.

-

Carpaine. Wikipedia.

-

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride. ChemScene.

-

Characterization of neuromuscular blocking action of piperidine derivatives. PubMed.

-

Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central (PMC).

-

4-Phenylpiperidine. Wikipedia.

-

4-Phenylsulfanyl-piperidine hydrochloride. J&W Pharmlab.

-

4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE. ChemicalBook.

-

This compound. Sigma-Aldrich.

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development (IJNRD).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [amp.chemicalbook.com]

- 4. 4-Phenylsulfanyl-piperidine hydrochloride | 101798-66-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. ijnrd.org [ijnrd.org]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-(phenylsulfonyl)piperidine, 285995-13-3 | BroadPharm [broadpharm.com]

- 13. Inhibitory Activity of LDT10 and LDT119, New Saturated Cardanols, Against Trypanosoma cruzi [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of 4-(Phenylsulfanyl)piperidine Hydrochloride Derivatives

Abstract

The 4-(Arylsulfanyl)piperidine framework is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1][2] This technical guide provides an in-depth, experience-driven walkthrough for the synthesis of 4-(Phenylsulfanyl)piperidine hydrochloride, a key intermediate for drug discovery and development. We will explore the strategic selection of synthetic pathways, present a detailed, validated protocol for a multi-step synthesis starting from N-Boc-4-hydroxypiperidine, and discuss the critical aspects of reaction mechanisms, optimization, and product characterization. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of this essential synthetic transformation.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and natural alkaloids.[3][4] Its prevalence stems from its ability to exist in a stable chair conformation, providing a three-dimensional scaffold to orient functional groups for optimal interaction with biological targets. Furthermore, the basic nitrogen atom is often protonated at physiological pH, which can enhance aqueous solubility and facilitate critical salt-bridge interactions with enzymes and receptors.[2]

The introduction of an arylsulfanyl group at the 4-position of the piperidine ring creates a versatile intermediate, 4-(Phenylsulfanyl)piperidine, which has been incorporated into a variety of biologically active molecules, including selective 5-HT2A receptor ligands and potential antimicrobial agents.[5][6] The hydrochloride salt form is typically preferred for its improved stability, crystallinity, and handling properties, making it an ideal candidate for further synthetic elaboration or for use as a final active pharmaceutical ingredient (API).[7] This guide focuses on a robust and scalable synthetic route to this valuable building block.

Strategic Synthesis Design

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, points to the N-protected 4-(phenylsulfanyl)piperidine as a key precursor. This intermediate can be conceptually formed via a nucleophilic substitution reaction between a protected 4-hydroxypiperidine, where the hydroxyl is converted into a good leaving group, and a sulfur-based nucleophile like thiophenol. This approach leverages commercially available and relatively inexpensive starting materials.

Caption: Retrosynthetic analysis of 4-(Phenylsulfanyl)piperidine HCl.

Pathway Selection: The Mitsunobu Reaction

Several methods can achieve the C-S bond formation, including the activation of the hydroxyl group of N-Boc-4-hydroxypiperidine as a tosylate or mesylate followed by S N 2 displacement with thiophenolate. However, the Mitsunobu reaction offers a more direct and often higher-yielding alternative.[8]

The Mitsunobu reaction utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate a primary or secondary alcohol in situ.[9][10] This forms an oxyphosphonium salt, which is an excellent leaving group. A suitable nucleophile, in this case, thiophenol (pKa ≈ 6.6), can then displace it in a classic S N 2 fashion. A key advantage of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the carbinol center, which is a powerful feature in stereoselective synthesis.[8] For this synthesis, where the starting material is achiral, the reaction provides a mild and efficient one-pot procedure for the desired transformation.

Detailed Experimental Protocol

This synthesis is structured as a three-step process:

-

Mitsunobu Reaction: C-S bond formation.

-

N-Boc Deprotection: Removal of the tert-butoxycarbonyl protecting group.

-

Salt Formation: Conversion to the stable hydrochloride salt.

Caption: High-level overview of the synthetic workflow.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Mmol (eq.) | Notes |

| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 5.03 g | 25.0 (1.0) | Starting material. Ensure anhydrous. |

| Thiophenol | C₆H₆S | 110.18 | 2.9 mL | 27.5 (1.1) | Nucleophile. Use in a fume hood. |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 7.21 g | 27.5 (1.1) | Redox agent. |

| Diisopropyl Azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 5.4 mL | 27.5 (1.1) | Oxidant. Add slowly, exothermic. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Anhydrous solvent. |

| 4M HCl in 1,4-Dioxane | HCl/C₄H₈O₂ | - | 25 mL | 100 (4.0) | Deprotection reagent. |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 200 mL | - | For precipitation/washing. |

Step 1: Mitsunobu Reaction to form N-Boc-4-(phenylsulfanyl)piperidine

Causality Behind Choices:

-

Solvent: Anhydrous THF is the preferred solvent as it is aprotic and effectively dissolves all reactants.[10]

-

Reagents: DIAD is often chosen over DEAD as it is generally more stable and its hydrazine byproduct is sometimes easier to remove. A slight excess (1.1 eq) of the thiophenol, PPh₃, and DIAD ensures the complete consumption of the starting alcohol.[11]

-

Temperature Control: The reaction is initiated at 0 °C because the initial reaction between PPh₃ and DIAD is highly exothermic. Dropwise addition of DIAD is critical to maintain temperature control and prevent the formation of side products.[12] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[10]

Protocol:

-

To a dry 250 mL round-bottom flask under an argon or nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (5.03 g, 25.0 mmol) and triphenylphosphine (7.21 g, 27.5 mmol).

-

Add 100 mL of anhydrous THF and stir until all solids are dissolved.

-

Add thiophenol (2.9 mL, 27.5 mmol) to the solution via syringe.

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add DIAD (5.4 mL, 27.5 mmol) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The residue will contain the desired product along with triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct. This crude material is often sufficiently pure for the next step.

Step 2 & 3: N-Boc Deprotection and Hydrochloride Salt Formation

Causality Behind Choices:

-

Reagent: A solution of 4M HCl in dioxane is a standard and highly effective reagent for Boc deprotection.[13][14] The acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage to form the free amine, carbon dioxide, and tert-butyl cation (which is scavenged to form isobutylene). Using HCl directly leads to the in-situ formation of the desired hydrochloride salt.

-

Procedure: The reaction is typically rapid at room temperature.[15] The product, being a salt, is often insoluble in the non-polar reaction medium (dioxane/ether) and will precipitate, which provides a simple and effective method of isolation and initial purification.[16]

Protocol:

-

Dissolve the crude residue from Step 1 in a minimal amount of dichloromethane or ethyl acetate if necessary (approx. 20 mL).

-

To this solution, add 4M HCl in 1,4-dioxane (25 mL, 100 mmol) at room temperature with vigorous stirring.

-

Stir the mixture for 2-4 hours. A white precipitate will typically form as the reaction proceeds.

-

Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the N-Boc protected intermediate.

-

Once the reaction is complete, add diethyl ether (approx. 150 mL) to the slurry to ensure complete precipitation of the hydrochloride salt.

-

Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with copious diethyl ether (2 x 50 mL) to remove any remaining non-polar impurities (like TPPO).

-

Dry the resulting white to off-white solid under high vacuum to yield this compound.

Characterization and Data Analysis

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

| Test | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approx. 165-170 °C (literature for related compounds)[7] |

| ¹H NMR (DMSO-d₆) | δ (ppm): 9.2-8.8 (br s, 2H, NH₂⁺), 7.5-7.2 (m, 5H, Ar-H), 3.6-3.4 (m, 1H, CH-S), 3.3-3.1 (m, 2H, piperidine-Heq), 3.0-2.8 (m, 2H, piperidine-Hax), 2.1-1.9 (m, 2H, piperidine-Heq), 1.8-1.6 (m, 2H, piperidine-Hax). Note: The NH₂⁺ signal is characteristic of the piperidinium salt.[17] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~135 (Ar C-S), ~130 (Ar CH), ~129 (Ar CH), ~127 (Ar CH), ~48 (C-S), ~45 (piperidine CH₂), ~30 (piperidine CH₂). |

| Mass Spec (ESI+) | m/z: 194.1 [M+H]⁺ (for the free base C₁₁H₁₅NS). |

Troubleshooting and Optimization

-

Issue: Incomplete Mitsunobu reaction.

-

Cause & Solution: Moisture can quench the reaction. Ensure all reagents, solvents, and glassware are scrupulously dry. If the starting alcohol is persistent, a slight excess (up to 1.5 eq) of PPh₃ and DIAD can be used, but this will make purification more challenging.[11]

-

-

Issue: Low yield after precipitation.

-

Cause & Solution: The hydrochloride salt may have some solubility in the final solvent mixture. Ensure a sufficient volume of a non-polar anti-solvent like diethyl ether is used to maximize precipitation. Cooling the slurry in an ice bath before filtration can also improve recovery.

-

-

Issue: Product is an oil or gummy solid.

-

Cause & Solution: Impurities (e.g., residual TPPO or solvent) can inhibit crystallization. Ensure the filter cake is washed thoroughly with ether. If the product remains oily, it can be purified by dissolving it in a minimal amount of a polar solvent (like isopropanol) and re-precipitating with ether, or by recrystallization.

-

Conclusion

This guide outlines a robust and reproducible three-step synthesis of this compound. The strategic implementation of the Mitsunobu reaction provides an efficient means for C-S bond formation, while the subsequent one-pot deprotection and salt formation offers a straightforward and scalable workup procedure. By understanding the causality behind the chosen reagents and conditions, researchers can confidently execute this synthesis and troubleshoot common issues, enabling the reliable production of this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

-

Prie-Ann, T., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Varlamov, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Varlamov, A. V., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

-

Wang, H., et al. (2001). [Synthesis and biological activities of new 5-HT2A selective ligands--N-substituted-piperidinyl-4-phenylthioether and sulfone derivatives]. Yao Xue Xue Bao. [Link]

-

Kumar, P., et al. (2024). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules. [Link]

-

Bakke, A. J., et al. (2023). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. RSC Sustainability. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

-

Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

Common Organic Chemistry. Boc Deprotection - HCl. [Link]

-

Demkowicz, S., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. [Link]

-

Thakur, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Shchegravin, E. V., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules. [Link]

-

ResearchGate. Proposed mechanism of the Mitsunobu reaction. [Link]

- Google Patents.

-

Badger, G. M., et al. (1950). The synthesis of piperidine derivatives. Part IV. 4-Phenylpiperidols. Journal of the Chemical Society. [Link]

-

Reyes-Fermín, D. A., et al. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. [Synthesis and biological activities of new 5-HT2A selective ligands--N-substituted-piperidinyl-4-phenylthioether and sulfone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Boc Deprotection - HCl [commonorganicchemistry.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Definitive Guide to the Structural Elucidation of 4-(Phenylsulfanyl)piperidine Hydrochloride

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Confirmation

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional architecture is not merely a procedural step but the very bedrock of scientific integrity and therapeutic innovation. The journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous analytical milestones, each designed to build an unshakeable foundation of data. This guide provides a comprehensive, in-depth exploration of the multifaceted process of structure elucidation, centered on the exemplary molecule, 4-(Phenylsulfanyl)piperidine hydrochloride. This compound, with its constituent phenyl, sulfur, and piperidine moieties, presents a rich tapestry of spectroscopic and structural features, making it an ideal candidate for a holistic analytical investigation. As your Senior Application Scientist, I will navigate you through not just the "how," but more critically, the "why" behind each analytical choice, ensuring a self-validating and authoritative approach to structural confirmation.

Initial Characterization and Physicochemical Properties

Before delving into complex spectroscopic analyses, a foundational understanding of the molecule's basic properties is essential. This compound is a white solid that serves as a versatile intermediate in pharmaceutical research, particularly in the synthesis of neurologically active compounds.[1]

| Property | Value | Source |

| CAS Number | 101798-66-7 | [2] |

| Molecular Formula | C₁₁H₁₆ClNS | [2] |

| Molecular Weight | 229.77 g/mol | [2] |

| Appearance | White solid | [1] |

This initial data provides the necessary context for all subsequent analytical work, allowing for the correct interpretation of mass spectrometry data and ensuring the sample's identity aligns with its expected molecular formula.

The Strategic Workflow for Structure Elucidation

Caption: A strategic workflow for the comprehensive structure elucidation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 10.0 | br s | 2H | N-H₂⁺ | The acidic protons on the protonated nitrogen of the piperidinium ion are expected to be significantly deshielded and may appear as a broad singlet. The exact chemical shift is highly dependent on the solvent and concentration. |

| ~7.2 - 7.5 | m | 5H | Phenyl-H | Protons on the phenyl ring will appear as a complex multiplet in the aromatic region. |

| ~3.5 - 3.7 | m | 1H | H-4 (piperidine) | The proton at the C-4 position, bonded to the carbon bearing the sulfanyl group, will be deshielded by the electronegative sulfur atom. |

| ~3.2 - 3.4 | m | 2H | H-2e, H-6e (piperidine) | The equatorial protons at the C-2 and C-6 positions are deshielded by the adjacent protonated nitrogen. |

| ~2.8 - 3.0 | m | 2H | H-2a, H-6a (piperidine) | The axial protons at the C-2 and C-6 positions are also deshielded by the nitrogen but may appear at a slightly different shift than the equatorial protons. |

| ~2.0 - 2.2 | m | 2H | H-3e, H-5e (piperidine) | The equatorial protons at the C-3 and C-5 positions. |

| ~1.8 - 2.0 | m | 2H | H-3a, H-5a (piperidine) | The axial protons at the C-3 and C-5 positions. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as protic solvents like D₂O will exchange with the N-H₂⁺ protons, causing their signal to disappear.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~130 - 135 | Phenyl C-1 (ipso) | The carbon of the phenyl ring directly attached to the sulfur atom. |

| ~129 - 130 | Phenyl C-2, C-6 | Aromatic carbons ortho to the sulfur. |

| ~128 - 129 | Phenyl C-3, C-5 | Aromatic carbons meta to the sulfur. |

| ~126 - 127 | Phenyl C-4 | Aromatic carbon para to the sulfur. |

| ~45 - 50 | C-2, C-6 (piperidine) | Carbons adjacent to the protonated nitrogen are deshielded. |

| ~40 - 45 | C-4 (piperidine) | The carbon bearing the sulfanyl group. |

| ~30 - 35 | C-3, C-5 (piperidine) | The remaining methylene carbons of the piperidine ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize the same high-resolution NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Data Processing: Process the spectrum and calibrate the chemical shift scale to the solvent peak.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data for this compound

-

Electrospray Ionization (ESI): This soft ionization technique is expected to show a prominent peak for the protonated molecule [M+H]⁺, which corresponds to the free base form of the compound (C₁₁H₁₅NS). The expected m/z would be approximately 194.10.

-

Electron Ionization (EI): This higher-energy technique will likely lead to more extensive fragmentation. Key expected fragments include:

-

The molecular ion peak (M⁺) of the free base at m/z ≈ 193.

-

Fragments resulting from the loss of the phenylsulfanyl group.

-

Fragments arising from the cleavage of the piperidine ring.

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Data Acquisition: Acquire spectra in both ESI positive ion mode and EI mode.

-

Data Analysis: Analyze the spectra to identify the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000 - 3100 | C-H stretch | Aromatic |

| ~2800 - 3000 | C-H stretch | Aliphatic (piperidine) |

| ~2400 - 2700 | N-H⁺ stretch | Secondary ammonium salt |

| ~1580 | C=C stretch | Aromatic ring |

| ~1400 - 1500 | C-H bend | Aliphatic |

| ~1000 - 1250 | C-N stretch | Amine |

| ~690 and ~740 | C-H out-of-plane bend | Monosubstituted benzene |

The broad absorption in the 2400-2700 cm⁻¹ region is highly characteristic of a secondary amine salt.[3][4]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide, or use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid.

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single-Crystal X-Ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide invaluable information about connectivity and functional groups, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state.

Expected Crystallographic Features

-

The piperidine ring is expected to adopt a chair conformation.[5][6]

-

The phenylsulfanyl group at the 4-position can be either in an axial or equatorial position. The conformational preference will be influenced by steric and electronic factors.[5]

-

The crystal packing will be dominated by hydrogen bonding between the piperidinium N-H₂⁺ group and the chloride anion, as well as other intermolecular interactions.

Experimental Protocol: Single-Crystal X-Ray Crystallography

-

Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., ethanol/ether).

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

Caption: The workflow for determining the three-dimensional structure of a molecule using single-crystal X-ray crystallography.

Data Synthesis and Final Structure Confirmation

The culmination of the structure elucidation process is the integration of all analytical data. The molecular formula from elemental analysis and mass spectrometry must be consistent. The fragments observed in the mass spectrum should be explainable by the structure proposed from NMR data. The functional groups identified by FTIR must be present in the NMR and final structure. Finally, the definitive 3D structure from X-ray crystallography provides the ultimate confirmation of the connectivity and stereochemistry deduced from the spectroscopic data.

By following this comprehensive and self-validating analytical workflow, researchers and drug development professionals can achieve an unambiguous structural elucidation of this compound, ensuring the scientific rigor required for advancing novel chemical entities through the development pipeline.

References

-

Abraham, R. J., & Medforth, C. J. (1988). NMR spectra of the porphyrins. 34—Determination of the conformational equilibria of monosubstituted piperidines at room temperature using cobalt(III) porphyrin shift reagents. Magnetic Resonance in Chemistry, 26(4), 334-344. [Link]

-

Panditrao, P. R., et al. (2012). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 124(5), 1135-1142. [Link]

-

Luna, O. F., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 27(19), 6529. [Link]

-

Takai, H., et al. (1985). Synthesis and pharmacological evaluation of piperidine derivatives with various heterocyclic rings at the 4-position. Chemical & Pharmaceutical Bulletin, 33(3), 1104-1115. [Link]

-

Vereshchagin, A. N., et al. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Molecules, 25(2), 346. [Link]

-

Berredjem, M., et al. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. X-ray Structure Analysis Online, 26, 13-14. [Link]

- Reddy, G. S., et al. (2013). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

-

Luna, O. F., et al. (2022). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1135–1141. [Link]

Sources

Physicochemical properties of 4-(Phenylsulfanyl)piperidine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Phenylsulfanyl)piperidine hydrochloride

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Structurally, it features a piperidine ring, a versatile scaffold in many bioactive molecules, linked to a phenyl group via a thioether bridge. As a hydrochloride salt, its enhanced stability and aqueous solubility make it a valuable intermediate and building block. This compound serves as a crucial starting material in the synthesis of novel therapeutic agents, particularly in research targeting analgesics, anti-inflammatory drugs, and treatments for neurological disorders.[1][2][3] Its physicochemical properties are paramount, dictating its reactivity, formulation potential, bioavailability, and analytical characterization. This guide provides a comprehensive overview of these properties from the perspective of a senior application scientist, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. These properties govern its handling, storage, and application in synthetic and analytical workflows.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| Synonyms | 4-(Phenylthio)piperidine hydrochloride | [4][5][6] |

| CAS Number | 101798-66-7 | [3][4][7][8] |

| Molecular Formula | C₁₁H₁₆ClNS | [4][5][6][7][9] |

| Molecular Weight | 229.77 g/mol | [4][5][6][7][8][9] |

| Appearance | Off-white solid | [8] |

| Purity | Typically ≥96% | [8] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][5] |

Structural Elucidation

The structure of this compound combines an aliphatic heterocyclic amine with an aromatic thioether. The piperidine nitrogen is basic and, in this hydrochloride form, exists as a protonated ammonium salt. This salt form is critical as it generally imparts greater crystallinity, stability, and solubility in polar solvents compared to the free base. The phenylsulfanyl (or phenylthio) group at the 4-position introduces aromaticity and a sulfur linkage, which can be a site for metabolic oxidation and influences the molecule's lipophilicity and potential biological interactions.

Methodologies for Spectroscopic and Structural Verification

Confirming the identity and structure of a compound is a non-negotiable step in any research workflow. The following spectroscopic techniques are standard for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the δ 7.0-7.5 ppm region). The aliphatic protons on the piperidine ring will appear further upfield. The proton on the sulfur-bearing carbon (C4) would likely be a multiplet around δ 3.0-3.5 ppm. The protons on the carbons adjacent to the nitrogen (C2, C6) would be shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The N-H proton of the ammonium salt may appear as a broad singlet.

-

¹³C NMR : The carbon spectrum will show characteristic signals for the aromatic carbons (δ 120-140 ppm) and the aliphatic carbons of the piperidine ring (δ 25-50 ppm). The carbon atom attached to the sulfur (C4) and those adjacent to the nitrogen (C2, C6) will have distinct chemical shifts that are useful for confirming the substitution pattern.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum provides key information about functional groups. A broad absorption band is expected in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H stretch in an ammonium salt. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. C=C stretching bands from the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

-

Analytical Methodologies for Quality Control

Ensuring the purity of a research compound is critical for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a robust method for determining the purity of this compound. The choice of a C18 column is standard for compounds of this polarity, and UV detection is suitable due to the phenyl chromophore.

Objective: To quantify the purity of this compound and detect any related impurities.

Materials & Instrumentation:

-

HPLC system with UV detector

-

Inertsil ODS C18 Column (e.g., 250 x 4.6 mm, 5 µm)[10]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water[10]

-

Mobile Phase B: Acetonitrile[10]

-

Sample Diluent: 50:50 Water/Acetonitrile

-

This compound reference standard and sample

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phases and degas thoroughly using sonication or vacuum filtration.

-

Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis: Inject the sample solution. Calculate the purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality and Trustworthiness: This protocol is designed to be self-validating. The gradient elution ensures that impurities with a wide range of polarities can be separated and detected. The system suitability test confirms that the instrument is performing correctly, ensuring the trustworthiness of the results. The use of a reference standard allows for confident peak identification.[11]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [chemicalbook.com]

- 5. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE | 101798-66-7 [amp.chemicalbook.com]

- 6. 4-PHENYLSULFANYLPIPERIDINE HYDROCHLORIDE suppliers & manufacturers in China [m.chemicalbook.com]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. 4-Phenylsulfanyl-piperidine hydrochloride | 101798-66-7 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to 4-(Phenylsulfanyl)piperidine Hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1] This six-membered nitrogen-containing heterocycle is a key structural motif in over twenty classes of therapeutic agents, including analgesics, antipsychotics, anticancer agents, and treatments for neurodegenerative disorders like Alzheimer's disease.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions allow for potent and selective targeting of various biological receptors.

This guide focuses on a specific and highly valuable derivative: 4-(Phenylsulfanyl)piperidine hydrochloride (CAS Number: 101798-66-7). This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system. Its unique structure, combining the versatile piperidine core with a phenylsulfanyl moiety, offers medicinal chemists a powerful tool for modulating the pharmacological properties of lead compounds.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Source(s) |

| CAS Number | 101798-66-7 | [2][3][4] |

| Molecular Formula | C₁₁H₁₆ClNS | [2][3] |

| Molecular Weight | 229.77 g/mol | [2] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective strategy involves the nucleophilic substitution of a suitable piperidine precursor, followed by salt formation. The Mitsunobu reaction is a particularly powerful method for this transformation, allowing for the conversion of an alcohol to a thioether with a predictable inversion of stereochemistry.[6][7]

Key Synthetic Route: The Mitsunobu Reaction

The Mitsunobu reaction provides a robust pathway for the synthesis of 4-(Phenylsulfanyl)piperidine from a readily available starting material, N-Boc-4-hydroxypiperidine, and thiophenol.[8][9]

Reaction Principle: The reaction proceeds via a redox-condensation mechanism, utilizing a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The alcohol is activated by the phosphine-azodicarboxylate adduct, forming a good leaving group that is subsequently displaced by the thiol nucleophile in an Sₙ2 reaction.[7][9]

Experimental Protocol: Synthesis of N-Boc-4-(Phenylsulfanyl)piperidine

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), thiophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0°C in an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine derivative as major byproducts. Purify the residue by flash column chromatography on silica gel to isolate the desired N-Boc-4-(phenylsulfanyl)piperidine.[8]

Deprotection and Salt Formation

The final step in the synthesis of this compound is the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Deprotection: Dissolve the purified N-Boc-4-(phenylsulfanyl)piperidine in a suitable solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Acidification: Add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) to the mixture.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can then be collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its use in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The proton NMR spectrum would be expected to show characteristic signals for the phenyl and piperidine protons, while the carbon NMR would confirm the presence of all carbon atoms in their respective chemical environments.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

-